molecular formula C26H20F3N7O B2916913 NVP-BHG712 isomer CAS No. 2245892-85-5

NVP-BHG712 isomer

Cat. No. B2916913
CAS RN: 2245892-85-5
M. Wt: 503.489
InChI Key: MWKSRKSEWLRPBL-UHFFFAOYSA-N
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Description

The NVP-BHG712 isomer is a compound that has garnered interest due to its potential as a kinase inhibitor. Specifically, it targets the ephrin type-A receptor 2 (EPHA2), a member of the receptor tyrosine kinase family. EPHA2 plays a role in various processes, including cancer development and infectious diseases. Despite its pharmacological promise, EPHA2 remains an underexplored target .


Synthesis Analysis

Researchers have synthesized a series of derivatives of NVP-BHG712, along with triazine-based compounds. These derivatives were designed to explore their potential as kinase inhibitors for EPHA2. The synthesis process involves modifications to the original NVP-BHG712 structure, aiming to enhance its binding affinity and selectivity .


Molecular Structure Analysis

The molecular structure of this compound is crucial for understanding its interactions with EPHA2. Detailed structural investigations, such as X-ray crystallography, have elucidated the binding mode of NVP-BHG712 to the kinase. These studies reveal the spatial arrangement of atoms within the compound and provide insights into its binding pockets and interactions with the target protein .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned, its synthesis likely involves organic transformations, such as substitutions, cyclizations, or functional group modifications. Investigating its reactivity and stability under various conditions would be essential for further development .


Physical And Chemical Properties Analysis

  • Chemical Properties : Understanding its stability, pH-dependent behavior, and potential degradation pathways is crucial for drug development .

Mechanism of Action

NVP-BHG712 isomer inhibits EPHA2 by binding to its active site. This interaction disrupts the kinase’s function, affecting downstream signaling pathways. By inhibiting EPHA2, the compound may interfere with cancer cell growth, migration, and survival. Further studies are needed to unravel the precise molecular mechanisms and downstream effects .

Safety and Hazards

Safety assessments are essential before clinical use. Toxicity studies, including acute and chronic toxicity, should evaluate potential adverse effects. Additionally, any potential drug–drug interactions or off-target effects must be investigated .

properties

IUPAC Name

4-methyl-3-[(2-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F3N7O/c1-15-8-9-16(25(37)31-19-7-3-6-18(12-19)26(27,28)29)11-21(15)32-23-20-14-36(2)35-24(20)34-22(33-23)17-5-4-10-30-13-17/h3-14H,1-2H3,(H,31,37)(H,32,33,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKSRKSEWLRPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=NC(=NC4=NN(C=C43)C)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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